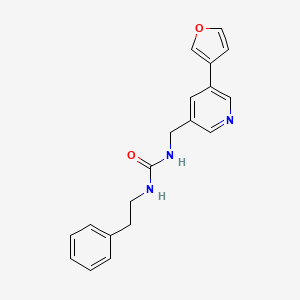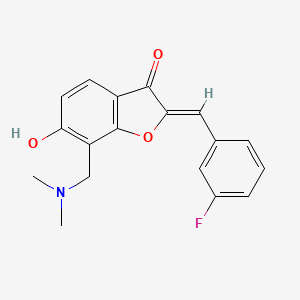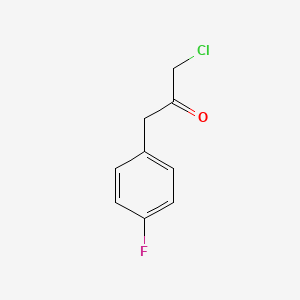
1-氯-3-(4-氟苯基)丙انون
描述
科学研究应用
分子结构与分析
1-氯-3-(4-氟苯基)丙انون已使用各种光谱方法对其分子结构进行了研究。一项研究探索了分子结构、FT-IR、一阶超极化率、NBO 分析、HOMO 和 LUMO 以及 MEP 分析。合成了该化合物,并通过红外和单晶 X 射线衍射研究证实了其结构。它表现出显着的一阶超极化率,表明在非线性光学材料中具有潜在应用。该研究还揭示了分子内的电子密度转移,表明其在电子转移研究中的应用 (Najiya 等人,2014)。
不对称合成
在另一个应用中,1-氯-3-(4-氟苯基)丙انون被用作抗抑郁药合成的拆向中间体。该研究证明了使用酿酒酵母还原酶不对称合成 (S)-3-氯-1-苯基-1-丙醇具有高对映选择性。这展示了其在制药工业中生产手性化合物的重要性 (Choi 等人,2010)。
环化为色满
该化合物在有机合成中的潜力通过其环化为色满的能力得到强调,无论是通过三羰基铬配合物还是通过特定铑 (III) 阳离子的作用。这种能力为合成色满衍生物开辟了途径,色满衍生物在各种化学和制药应用中很有价值 (Houghton 等人,1980)。
合成与晶体结构
对与 1-氯-3-(4-氟苯基)丙انون 相关的查耳酮衍生物的进一步研究涉及通过 Claisen-Schmidt 缩合反应合成和表征化合物。这些研究提供了对这些化合物中分子结构和分子间相互作用的见解,有助于理解它们的物理和化学性质 (Salian 等人,2018)。
未来方向
The future directions for research on “1-Chloro-3-(4-fluorophenyl)propan-2-one” and related compounds could include further studies on their synthesis, structure, properties, and effects. It is also important to continue developing early warning systems and identifying new compounds to prevent their widespread use .
属性
IUPAC Name |
1-chloro-3-(4-fluorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDUAWJIMUJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2864558.png)
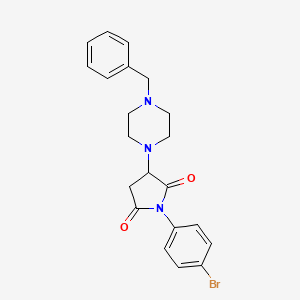
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2864560.png)
![2-Benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2864561.png)
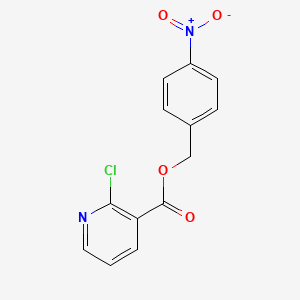
![Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate](/img/structure/B2864566.png)


![1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2864574.png)
![4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864576.png)
![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)
![2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2864579.png)
